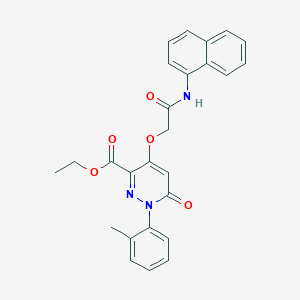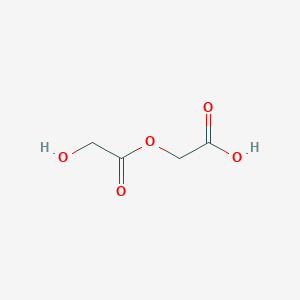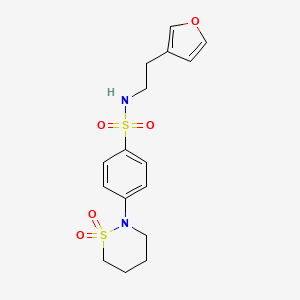![molecular formula C27H27ClN2O2 B2386031 (2E)-N-[4-(3-chloroadamantanyl)phényl]-2-cyano-3-(4-méthoxyphényl)prop-2-énami de CAS No. 304645-59-8](/img/structure/B2386031.png)
(2E)-N-[4-(3-chloroadamantanyl)phényl]-2-cyano-3-(4-méthoxyphényl)prop-2-énami de
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide” is a complex organic molecule. It contains an adamantyl group, which is a type of bulky, three-dimensional structure that can influence the compound’s physical and chemical properties . The compound also contains a phenyl group, a cyano group, and a methoxyphenyl group, all of which can contribute to its reactivity and potential uses.
Molecular Structure Analysis
The E-Z system for naming alkenes could be used to describe the geometry of this compound . The E-Z system analyzes the two substituents attached to each carbon in the double bond and assigns each either a high or low priority. If the higher priority group on both carbons in the double bond is on the same side, the alkene is said to have a Z isomer (from German zusammen = together) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the cyano group could undergo reactions such as hydrolysis, reduction, or nucleophilic substitution . The phenyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions .Mécanisme D'action
The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and peripheral tissues. When activated by endocannabinoids or exogenous cannabinoids, such as THC, CB1 receptors modulate various physiological processes. (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide blocks the activity of CB1 receptors by binding to them and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects in preclinical studies. For example, it has been shown to reduce food intake and body weight in rats, suggesting that CB1 receptors play a role in regulating appetite and metabolism. (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, suggesting that CB1 receptors play a role in drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide in lab experiments is that it is a selective CB1 receptor antagonist, which means it specifically targets CB1 receptors without affecting other receptors in the endocannabinoid system. This allows researchers to study the specific role of CB1 receptors in various physiological processes. One limitation of using (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is that it may have off-target effects, which means it may affect other receptors or signaling pathways that are not directly related to CB1 receptors.
Orientations Futures
There are several future directions for research using (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide. One area of interest is the role of CB1 receptors in pain and inflammation. (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to reduce pain and inflammation in preclinical studies, suggesting that CB1 receptors may be a target for the development of new pain medications. Another area of interest is the role of CB1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of these diseases, suggesting that CB1 receptors may be a target for the development of new treatments.
Méthodes De Synthèse
The synthesis of (E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves several steps, including the reaction of 3-chloroadamantane with 4-aminobenzonitrile, followed by the reaction of the resulting compound with 4-methoxybenzaldehyde. The final step involves the reaction of the resulting compound with acetic anhydride to yield the final product.
Applications De Recherche Scientifique
- Le CLPMP cristallise en une structure monoclinique avec un groupe spatial P21/c à température ambiante. La cellule unitaire du cristal contient quatre molécules, avec des longueurs de cellule de a = 15,5924 Å, b = 14,5537 Å, c = 5,90980 Å et β = 90,046° .
- Les spectres d'absorption UV expérimentaux et théoriques aident à identifier ces transitions électroniques .
- Les propriétés optiques non linéaires (NLO) du composé suggèrent son potentiel pour les applications optiques .
Ingénierie Cristalline et Propriétés à l'État Solide
Transitions Électroniques et Spectroscopie UV-Vis
Stabilité Thermique et Applications
Science des Matériaux et Dispositifs Optiques
En résumé, les propriétés uniques du CLPMP en font un composé fascinant pour la cristallographie, la spectroscopie, la découverte de médicaments et la science des matériaux. Les chercheurs peuvent continuer à explorer ses applications dans ces domaines divers . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Propriétés
IUPAC Name |
(E)-N-[4-(3-chloro-1-adamantyl)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2O2/c1-32-24-8-2-18(3-9-24)11-21(16-29)25(31)30-23-6-4-22(5-7-23)26-12-19-10-20(13-26)15-27(28,14-19)17-26/h2-9,11,19-20H,10,12-15,17H2,1H3,(H,30,31)/b21-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNCIDWHQQPVIT-SRZZPIQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)(C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B2385949.png)

![4-butoxy-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide](/img/structure/B2385952.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2385953.png)


![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2385959.png)


![5-(5-Ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride](/img/structure/B2385965.png)


![Methyl (E)-4-[[4-(2,4-difluorophenyl)oxan-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2385969.png)
![8-Fluoro-5-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2385970.png)
